molecular formula C16H19FN2OS B2953420 3-(4-Fluorobenzyl)-1-propyl-1-(thiophen-3-ylmethyl)urea CAS No. 1234870-12-2

3-(4-Fluorobenzyl)-1-propyl-1-(thiophen-3-ylmethyl)urea

Cat. No.: B2953420
CAS No.: 1234870-12-2
M. Wt: 306.4
InChI Key: MVLVHXWCKHNZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorobenzyl)-1-propyl-1-(thiophen-3-ylmethyl)urea is a urea-derived compound characterized by a fluorinated aromatic group (4-fluorobenzyl), a propyl chain, and a thiophene moiety (thiophen-3-ylmethyl). Urea derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and neurological applications, owing to their ability to engage in hydrogen bonding and modulate enzyme/receptor interactions .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-1-propyl-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2OS/c1-2-8-19(11-14-7-9-21-12-14)16(20)18-10-13-3-5-15(17)6-4-13/h3-7,9,12H,2,8,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLVHXWCKHNZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CSC=C1)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzyl)-1-propyl-1-(thiophen-3-ylmethyl)urea typically involves the following steps:

    Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine. For instance, 4-fluorobenzyl isocyanate can be reacted with propylamine to form the intermediate urea.

    Substitution with Thiophen-3-ylmethyl Group: The intermediate urea can then be reacted with thiophen-3-ylmethyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzyl)-1-propyl-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophen-3-ylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the 4-fluorobenzyl moiety can be reduced to an amine.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-(4-Fluorobenzyl)-1-propyl-1-(thiophen-3-ylmethyl)urea has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its unique structure, which may interact with biological targets.

    Material Science: The compound’s properties can be utilized in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It can be used as a probe to study the interactions of urea derivatives with enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzyl)-1-propyl-1-(thiophen-3-ylmethyl)urea would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluorobenzyl and thiophen-3-ylmethyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

Key structural differences between the target compound and analogs influence their physicochemical and biological profiles:

Compound Core Structure Substituents Key Functional Groups
Target compound Urea 4-Fluorobenzyl, propyl, thiophen-3-ylmethyl Fluorine, thiophene, aliphatic chain
Pimavanserin (ACP-103) Bis-urea 4-Fluorobenzyl, 1-methylpiperidin-4-yl, 4-(2-methylpropoxy)benzyl Fluorine, piperidine, benzyl ether
Spirocyclotriphosphazene derivatives Cyclotriphosphazene 4-Fluorobenzylamino, monoamines (e.g., morpholino, piperidino) Phosphazene core, fluorine, amine groups

Key Observations :

  • Fluorine : The 4-fluorobenzyl group is common across all compounds, enhancing lipophilicity and metabolic stability .
  • Thiophene vs.
  • Phosphazene Core : Unlike urea derivatives, phosphazene-based compounds exhibit distinct electronic properties, enabling DNA interaction and antimicrobial activity .

Critical Insights :

  • Antimicrobial Activity : The spirocyclotriphosphazene derivatives’ DNA-binding capability suggests that the target compound’s urea core and fluorobenzyl group could similarly disrupt microbial DNA or enzymes .
  • CNS Applications : Pimavanserin’s success highlights the importance of fluorinated urea derivatives in neuropharmacology, though the target compound’s thiophene group may limit CNS uptake due to higher polar surface area .
Physicochemical and Pharmacokinetic Properties
Property Target Compound Pimavanserin Spirocyclotriphosphazenes
LogP ~3.5 (estimated) 3.8 2.1–2.9 (hydrophilic)
Solubility Low (organic solvents) Low (salt form improves) Moderate (aqueous)
Metabolic Stability High (fluorine shielding) High (piperidine metabolism) Variable (amine hydrolysis)

Notes:

  • The thiophene group may reduce solubility compared to pimavanserin’s benzyl ether.
  • Phosphazene derivatives exhibit higher aqueous solubility due to ionic character .

Biological Activity

The compound 3-(4-Fluorobenzyl)-1-propyl-1-(thiophen-3-ylmethyl)urea (CAS Number: 1211218-92-6) is a urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H13FN2OSC_{13}H_{13}FN_{2}OS with a molecular weight of 264.31 g/mol. It features a urea functional group, a fluorobenzyl moiety, and a thiophen-3-ylmethyl substituent, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of urea compounds often exhibit significant antimicrobial properties. A study on related thiourea derivatives demonstrated notable antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.046 µg/mL against these pathogens . Although specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential effectiveness.

Anticancer Activity

The compound's biological profile may extend to anticancer properties. Research has shown that urea derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain urea analogs have demonstrated cytotoxic effects against human cancer cell lines, indicating that this compound could also possess similar properties .

While specific studies detailing the mechanism of action for this compound are scarce, related compounds have been shown to interact with key biological targets such as enzymes involved in DNA replication and repair. For instance, some urea derivatives inhibit bacterial topoisomerases, which are crucial for DNA unwinding during replication . This suggests that this compound may exert its effects through similar enzymatic interactions.

Case Studies

  • Antibacterial Efficacy : A study evaluating the antibacterial properties of structurally similar compounds found that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, with IC50 values as low as 0.0033 µg/mL against topoisomerase enzymes . This highlights the potential for this compound to be effective in combating bacterial infections.
  • Cytotoxic Effects : In vitro studies on related thiourea compounds revealed significant cytotoxicity against various cancer cell lines, suggesting that modifications in the urea structure can enhance anticancer activity . Further research is needed to confirm if this compound shares similar properties.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReference
AntimicrobialPotential activity against E. coli and S. aureus
AnticancerCytotoxic effects on human cancer cell lines
Enzymatic InteractionPossible inhibition of topoisomerases

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.